molecular formula C13H21NO4 B6208375 2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid CAS No. 2703775-22-6

2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid

Cat. No. B6208375
CAS RN: 2703775-22-6
M. Wt: 255.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-[(tert-Butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl)acetic acid, also known as TBACA, is a synthetic compound with a wide range of applications in scientific research. TBACA is a carboxylic acid derivative and is a component of many pharmaceuticals and other compounds. The synthesis of TBACA is relatively straightforward and can be achieved through a variety of methods. TBACA is used in various scientific research applications, including biochemical and physiological studies. In addition, TBACA has several advantages and limitations for use in laboratory experiments, and there are many potential future directions for its use.

Scientific Research Applications

2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid has a variety of applications in scientific research, including biochemical and physiological studies. It is used in studies of enzyme kinetics, protein structure, drug metabolism, and protein-ligand interactions. 2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid is also used in studies of cell signaling, gene expression, and drug delivery. In addition, 2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid is used in studies of drug toxicity, cellular metabolism, and immunology.

Mechanism of Action

2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid is believed to act as a proton donor in biochemical and physiological studies, allowing researchers to study the effects of pH on various biochemical processes. In addition, 2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid is believed to act as a substrate for enzymes, allowing researchers to study enzyme kinetics and protein structure. 2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid is also believed to act as a ligand, allowing researchers to study protein-ligand interactions.
Biochemical and Physiological Effects
2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit enzymes, affect the activity of certain proteins, and alter gene expression. In addition, 2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid has been shown to affect the metabolism of drugs and to increase the permeability of cells to certain drugs.

Advantages and Limitations for Lab Experiments

2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid has several advantages and limitations for use in laboratory experiments. One of the main advantages of 2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid is that it is relatively easy to synthesize. In addition, 2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, 2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are many potential future directions for the use of 2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid in scientific research. 2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid could be used to study the effects of pH on drug metabolism, gene expression, and cell signaling. In addition, 2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid could be used to study the effects of protein-ligand interactions on drug delivery and drug toxicity. 2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid could also be used to study the effects of enzymes on the activity of certain proteins and to study the effects of pH on enzyme kinetics. Finally, 2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid could be used to study the effects of drugs on cellular metabolism and immunology.

Synthesis Methods

2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid can be synthesized in a variety of ways, including through a Wittig reaction, a Claisen-Schmidt reaction, a Diels-Alder reaction, and a Pd-catalyzed reaction. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone, while the Claisen-Schmidt reaction involves the reaction of a carbonyl compound with a base. The Diels-Alder reaction involves the reaction of an alkene with a dienophile, and the Pd-catalyzed reaction involves the reaction of a carboxylic acid with a palladium catalyst. All of these methods are relatively simple and can be used to synthesize 2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid' involves the protection of the amine group, followed by the formation of the spirocyclic ring and subsequent deprotection to obtain the final product.", "Starting Materials": [ "3-aminopentanoic acid", "tert-butyl chloroformate", "triethylamine", "3-bromocyclohexene", "sodium hydride", "acetic anhydride", "glacial acetic acid" ], "Reaction": [ "Protection of the amine group of 3-aminopentanoic acid with tert-butyl chloroformate and triethylamine to obtain N-tert-butoxycarbonyl-3-aminopentanoic acid", "Reaction of N-tert-butoxycarbonyl-3-aminopentanoic acid with 3-bromocyclohexene in the presence of sodium hydride to form the spirocyclic intermediate", "Deprotection of the tert-butoxycarbonyl group using acetic anhydride and glacial acetic acid to obtain the final product, 2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid" ] }

CAS RN

2703775-22-6

Product Name

2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid

Molecular Formula

C13H21NO4

Molecular Weight

255.3

Purity

94

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.